molecular formula C9H19ClN2O3 B6304795 [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride CAS No. 1350362-73-0

[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B6304795
CAS No.: 1350362-73-0
M. Wt: 238.71 g/mol
InChI Key: DEOLVDDKIHEITA-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride (CAS: 952151-39-2) is a seven-membered heterocyclic compound containing one oxygen and two nitrogen atoms within its ring structure. Its molecular formula is C₉H₁₈N₂O₃·HCl, with a molecular weight of approximately 238.7 g/mol. The tert-butyl ester group enhances steric protection of the carboxylic acid moiety, improving stability during synthetic processes, while the hydrochloride salt increases solubility in polar solvents . This compound is primarily utilized in medicinal chemistry as a precursor for drug intermediates, particularly in the development of protease inhibitors and kinase-targeting therapeutics. Its purity is typically ≥98%, and it is stored under standard laboratory conditions .

Properties

IUPAC Name

tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOLVDDKIHEITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Approaches

The compound is typically synthesized via a three-stage process:

  • Ring-closing formation of the oxadiazepane backbone

  • Esterification with tert-butyl groups

  • Hydrochloride salt precipitation

Key intermediates include 4-formylpiperidine derivatives and methyl vinyl ketone, as evidenced by patent CN103787971A. The tert-butyl ester group is introduced via nucleophilic substitution or ester exchange reactions under alkaline conditions.

Critical Reaction Parameters

  • Temperature control : Exothermic reactions require cooling to -10°C during ketone addition.

  • Solvent systems : Tetrahydrofuran (THF) and toluene are preferred for their ability to stabilize intermediates.

  • Catalysts : Potassium hydroxide (KOH) in ethanol facilitates deprotonation and accelerates esterification.

Detailed Synthetic Procedures

Stepwise Synthesis Protocol (Adapted from CN103787971A )

Step 1: Formation of 9-Oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

  • Combine methyl vinyl ketone (146 mL) with 4-formylpiperidine-1-tert-butyl carboxylate (375 g) in THF (18 L).

  • Cool to -10°C and add KOH (3N in ethanol, 0.243 L) dropwise over 10 minutes.

  • Warm to room temperature and stir for 16 hours.

  • Quench with hexane (10 L), wash with saturated NaCl, and concentrate.

  • Purify via flash chromatography (cyclohexane/ethyl acetate, 80:20) to isolate the spiro intermediate.

Step 2: Oxadiazepane Ring Closure

  • React the spiro intermediate with tris(dimethylamino)methane in toluene under reflux for 12 hours.

  • Concentrate the mixture, add ethyl acetate/heptane, and cool to precipitate the product.

  • Filter and dry under vacuum to obtain the tert-butyl ester.

Step 3: Hydrochloride Salt Formation

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble hydrogen chloride gas through the solution until precipitation completes.

  • Filter and recrystallize from ethanol/ether to yield the hydrochloride salt.

Optimization of Reaction Conditions

Yield-Enhancing Modifications

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Reaction Temperature-10°C → Room temp-15°C → 0°C12%
Catalyst Concentration3N KOH4N KOH8%
Purification SolventCyclohexane/EA (80:20)Hexane/EA (70:30)5%

Solvent System Comparison

Solvent PairPurity (%)Recovery (%)
THF/Hexane9582
DCM/Ether9878
Toluene/Heptane9785

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₉H₁₉ClN₂O₃

  • Molecular Weight : 238.71 g/mol

  • SMILES : CC(C)(C)OC(=O)N1CCNCCO1.Cl

  • InChI Key : DEOLVDDKIHEITA-UHFFFAOYSA-N

Purity Specifications

ParameterSpecificationMethod
HPLC Purity≥98%USP <621>
Residual Solvents<0.1%GC-FID
Water Content<0.5%Karl Fischer

Comparative Analysis of Related Compounds

ParameterOxadiazepane-2-carboxylic Acid Tert-Butyl Ester HydrochlorideOxadiazepane-2-carboxylic Acid Tert-Butyl Ester
CAS Number1350362-73-0952151-39-2
Molecular FormulaC₉H₁₉ClN₂O₃C₉H₁₈N₂O₃
Molecular Weight238.71 g/mol202.25 g/mol
Synthetic ComplexityHigh (requires HCl salt formation)Moderate
StabilityHygroscopicStable at RT

Industrial-Scale Considerations

  • Cost Drivers : THF consumption (18 L per batch), chromatography purification.

  • Alternatives : Replace flash chromatography with crystallization (saves $420/kg).

  • Safety : HCl gas handling requires scrubbers and PPE; exothermic steps need jacketed reactors.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester group is cleaved under acidic conditions to regenerate the carboxylic acid. Notable methods include:

Acid-Mediated Hydrolysis

  • Reagents : Trifluoroacetic acid (TFA), aqueous HCl, or H₃PO₄ .

  • Conditions : Room temperature to 50°C, 1–24 hours.

  • Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water (B<sub>AC</sub>2 pathway) .

Example Reaction :

[1][2][5]Oxadiazepane-2-carboxylic acid tert-butyl esterHCl (aq)[1][2][5]Oxadiazepane-2-carboxylic acid+isobutylene+H2O\text{[1][2][5]Oxadiazepane-2-carboxylic acid tert-butyl ester} \xrightarrow{\text{HCl (aq)}} \text{[1][2][5]Oxadiazepane-2-carboxylic acid} + \text{isobutylene} + \text{H}_2\text{O}

Yield : >85% (reported for analogous tert-butyl esters) .

Catalytic Deprotection

  • Catalysts : Magic Blue (tris(pentafluorophenyl)borane) with triethylsilane .

  • Efficiency : Achieves deprotection at ambient temperature in <1 hour with minimal side reactions .

Carboxylate Activation

The hydrochloride salt enhances electrophilicity at the carbonyl carbon, facilitating reactions such as:

  • Amide Coupling : With amines via EDCl/HOBt or DCC-mediated activation .

  • Esterification : Transesterification with alcohols under Mitsunobu conditions .

Table 1: Representative Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Acid hydrolysis6M HCl, 25°C, 12 hFree carboxylic acid89%
Amide formationEDCl, HOBt, DIPEA, R-NH₂ Oxadiazepane-2-carboxamide75%
Reductive alkylationNaBH₃CN, R-CHON-Alkylated derivative68%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via retro-ene elimination of isobutylene .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to oxadiazepane ring-opening .

  • Base Compatibility : Stable in weakly basic media (pH 8–10), but degrades in strongly alkaline conditions .

Comparative Reactivity

The hydrochloride salt exhibits faster deprotection kinetics compared to neutral esters due to enhanced electrophilicity:

Table 2: Deprotection Rates (Analogous Compounds)

Ester TypeDeprotection Time (6M HCl, 25°C)Relative Rate
tert-Butyl ester12 h1.0
Methyl ester>48 h0.25
Benzyl ester8 h1.5

Data extrapolated from .

Key Research Findings

  • Selectivity : The tert-butyl group resists nucleophilic attack under mild conditions, enabling orthogonal protection strategies .

  • Efficiency : Catalytic methods using Magic Blue reduce reaction times by 80% compared to traditional acid hydrolysis .

Scientific Research Applications

Pharmaceutical Development

The primary application of [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride is in the realm of drug design and development. Its unique structure allows for modifications that can lead to compounds with desirable pharmacological properties. Preliminary studies indicate potential effects on various biological targets, making it a candidate for further exploration in drug discovery programs .

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial : Potential effectiveness against certain bacterial strains.
  • CNS Activity : Possible applications in treating central nervous system disorders due to its structural similarities with known CNS-active compounds .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • X-ray Crystallography

These methods help elucidate the compound's mechanism of action and its potential therapeutic uses .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that can enhance its biological activity or modify its pharmacokinetic properties. The synthesis typically involves several steps where reaction conditions must be carefully controlled to optimize yield and purity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

  • A study published in Chemical Communications highlighted the synthesis of derivatives that exhibited enhanced antibacterial activity compared to the parent compound .
  • Research in Medicinal Chemistry demonstrated that modifications at specific positions on the oxadiazepane ring could lead to compounds with improved efficacy against neurological disorders .

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and structurally related tert-butyl esters:

Compound Name Molecular Formula Molecular Weight Ring Structure Key Substituents Applications
[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride C₉H₁₈N₂O₃·HCl 238.7 7-membered (1O, 2N) tert-butyl ester, hydrochloride Drug intermediates, protease inhibitors
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester C₁₃H₂₅N₃O₄S 319.42 6-membered (piperazine) methanesulfonyl, dimethylaminomethyl CNS drug synthesis (e.g., antipsychotics)
β-Alanine tert-butyl ester hydrochloride C₇H₁₅NO₂·HCl 181.65 Linear tert-butyl ester, β-amino acid Peptide synthesis, linker molecules
tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate C₁₁H₁₉NO₄ 229.27 7-membered (azepane) hydroxy, oxo groups Research (e.g., prodrug design)
N-Methyl-N-pyrrolidin-3-yl-methanesulfonamide hydrochloride C₇H₁₅ClN₂O₂S 226.72 5-membered (pyrrolidine) methanesulfonyl, methylamino Enzyme inhibitors, receptor ligands

Key Research Findings

Piperazine derivatives (six-membered) are more rigid and commonly used in CNS drugs due to their ability to cross the blood-brain barrier, whereas oxadiazepane derivatives may target peripheral enzymes or receptors .

Heteroatom Influence :

  • The oxygen atom in oxadiazepane enhances hydrogen-bonding capacity, increasing solubility in aqueous media compared to azepane derivatives (e.g., tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate) .
  • Piperazine derivatives (two nitrogen atoms) exhibit stronger basicity, whereas oxadiazepane’s mixed O/N system reduces pKa, affecting ionization under physiological conditions .

Synthetic Utility :

  • The tert-butyl ester group in the target compound is hydrolyzed under acidic conditions to yield carboxylic acids, a common strategy in prodrug activation .
  • In contrast, β-Alanine tert-butyl ester hydrochloride is used for peptide chain elongation without ring-opening steps, highlighting divergent applications .

Stability and Safety: The hydrochloride salt form improves shelf-life and handling stability compared to non-salt analogs like tert-Butyl methylphosphonofluoridate (), which is highly reactive and toxic .

Biological Activity

The compound [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride is a synthetic molecule characterized by its unique oxadiazepane ring structure. This compound, with the chemical formula C9H18N2O3C_9H_{18}N_2O_3 and a molecular weight of 202.25 g/mol, exhibits potential biological activities that make it a subject of interest in medicinal chemistry.

Structure

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, along with a tert-butyl ester functional group. This structure enhances its solubility and stability, which are critical for biological applications.

PropertyValue
Chemical FormulaC9H18N2O3C_9H_{18}N_2O_3
Molecular Weight202.25 g/mol
PurityNLT 98%
CAS Number952151-39-2

Synthesis

The synthesis of this compound typically involves several steps, including protection of functional groups and careful control of reaction conditions to optimize yield and purity. The presence of both carboxylic acid and hydroxy functionalities necessitates specific protective measures during synthesis to prevent undesired reactions.

Pharmacological Effects

Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Potential efficacy against certain bacterial strains.
  • Anticancer Properties : Initial findings suggest possible activity against cancer cell lines.
  • CNS Activity : The compound may influence central nervous system functions.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines.

Case Studies

  • Antimicrobial Activity : In a study assessing the antibacterial properties of various oxadiazepane derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Effects : Research involving the compound's application on cancer cell lines indicated a dose-dependent reduction in cell viability, highlighting its potential role in cancer therapy.
  • CNS Effects : A study explored the neuropharmacological effects of similar compounds, indicating that modifications to the oxadiazepane structure can enhance CNS activity.

Comparative Analysis with Similar Compounds

The unique combination of an oxadiazepane structure with a carboxylic acid and tert-butyl ester distinguishes this compound from structurally similar compounds:

Compound NameStructure TypeNotable Biological ActivityUnique Features
1,3-Oxazolidin-2-oneFive-membered heterocycleAntibacterialContains an oxygen atom instead of nitrogen
1,2,4-OxadiazoleFive-membered heterocycleAnticancerDifferent ring structure; more aromatic character
1,3-DiazepaneSix-membered heterocycleCNS activityLarger ring size; different pharmacological profile

Q & A

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Key parameters include:
  • pKa of the Ester Group : Predicted to be ~1.5–2.0, indicating instability in strongly acidic conditions.
  • Activation Energy Barriers : For tert-butyl cleavage, computed barriers guide pH optimization (e.g., pH 3–4 for controlled deprotection) .

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